An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoroisoquinoline
An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoroisoquinoline is a fluorinated heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and materials science. The introduction of a fluorine atom into the isoquinoline scaffold can significantly modulate the molecule's physicochemical and biological properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins. This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Fluoroisoquinoline, detailed experimental protocols for its synthesis, and insights into its potential biological relevance based on related structures.
Core Physicochemical Properties
The following tables summarize the key physicochemical properties of 4-Fluoroisoquinoline, providing a ready reference for researchers.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₆FN | [1] |
| Molecular Weight | 147.15 g/mol | [1][2] |
| Appearance | White to light yellow powder or lump | [2] |
| Melting Point | 32.0 to 36.0 °C (59 to 62.6 °F) | [2] |
| Boiling Point | 236 °C (456.8 °F) | [2][3] |
| Flash Point | 99 °C (210.2 °F) | [2][3] |
| Density | 1.216 g/cm³ | [3] |
| pKa | 3.45 ± 0.10 (Predicted) | [3] |
Spectroscopic and Chromatographic Properties
| Property | Value | Source |
| Maximum Absorption Wavelength (λmax) | 320 nm (in Ethanol) | [2] |
| Purity (by GC) | >98.0% | [2] |
Experimental Protocols: Synthesis of 4-Fluoroisoquinoline and Derivatives
Several synthetic routes to 4-Fluoroisoquinoline and its derivatives have been reported. Below are detailed protocols for some of these methods.
Protocol 1: Synthesis of 4-Fluoroisoquinoline via Diazonium Salt
This method involves the formation of a diazonium fluoroborate salt from 4-aminoisoquinoline, followed by thermal decomposition.[4]
Materials:
-
4-Aminoisoquinoline
-
40% Fluoroboric acid
-
Sodium nitrite
-
Toluene
-
Diisopropyl ether
-
Saturated sodium bicarbonate solution
-
Hexane
-
Ethyl acetate
-
1% aqueous Hydrochloric acid solution
Procedure:
-
Add 4-aminoisoquinoline to 40% fluoroboric acid under stirring at 25-30°C until a clear solution is obtained.[4]
-
Cool the solution to -10 to -15°C.[4]
-
Slowly add sodium nitrite in portions while maintaining the temperature between -10 to -15°C over 1 hour.[4]
-
Stir the resulting mixture for 1 hour at -15°C.[4]
-
Filter the precipitated diazonium fluoroborate salt, wash with chilled diisopropyl ether, and suck dry.[4]
-
Add the diazonium fluoroborate salt to toluene and heat to 45-50°C to initiate decomposition.[4]
-
After gas evolution ceases, separate the upper toluene layer.[4]
-
Make the lower oily layer basic with a saturated sodium bicarbonate solution (pH ~7.5-8.0).[4]
-
Extract the product with a mixture of hexane and ethyl acetate (8:2).[4]
-
Wash the organic layer with 1% aqueous hydrochloric acid solution.[4]
-
Distill off the solvent from the organic layer to obtain the crude product.[4]
-
Purify the crude 4-fluoroisoquinoline by vacuum distillation (0.2 mm Hg at 70-75°C).[4]
Protocol 2: Synthesis of 4-Fluoroisoquinoline Derivatives
This procedure outlines a general method for synthesizing substituted 4-fluoroisoquinoline derivatives starting from 2-bromobenzaldehydes.[5]
Materials:
-
2-Bromobenzaldehyde
-
Alkyne (e.g., 1-heptyne)
-
PdCl₂(PPh₃)₂
-
CuI
-
Triethylamine (Et₃N)
-
tert-Butylamine
-
4Å Molecular Sieves
-
N-Fluorobenzenesulfonimide (NFSI)
-
AgNO₃
-
Li₂CO₃
-
N,N-dimethyl acetamide (DMA)
Procedure:
-
To a solution of 2-bromobenzaldehyde and an alkyne in triethylamine, add PdCl₂(PPh₃)₂ and CuI.[5]
-
Stir the mixture at 50°C for 5 hours.[5]
-
Filter the reaction mixture, concentrate, and purify by silica gel column chromatography to obtain the 2-alkynylbenzaldehyde.[5]
-
Add the 2-alkynylbenzaldehyde to a mixture of 4Å molecular sieves and tert-butylamine and stir overnight to form the imine.[5]
-
Filter the mixture and concentrate the filtrate to get the pure imine.[5]
-
In a separate flask under a nitrogen atmosphere, dissolve Li₂CO₃, NFSI, and AgNO₃ in dry DMA.[5]
-
Add the imine derivative to this solution and proceed with the reaction to yield the 4-fluoroisoquinoline derivative.[5]
Visualizing Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis protocols described above.
Caption: Workflow for the synthesis of 4-Fluoroisoquinoline via a diazonium salt.
Caption: General workflow for synthesizing 4-Fluoroisoquinoline derivatives.
Biological Activity and Signaling Pathways
While specific research on the biological activity of 4-Fluoroisoquinoline is limited, its derivatives have shown significant biological effects. Notably, isoquinoline-based inhibitors derived from 4-fluoroisoquinoline-5-sulfonyl chloride are known to be ATP-competitive inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK).[6] The dysregulation of the RhoA/ROCK signaling pathway is implicated in various diseases, and its inhibition can lead to the relaxation of smooth muscle and other cellular effects.[6]
Furthermore, the broader class of isoquinoline derivatives has been investigated for various therapeutic applications. For instance, some alkynyl isoquinolines exhibit potent bactericidal activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[7] Due to structural similarities, research on fluoroquinolone derivatives, which are known to inhibit Topoisomerase II and induce apoptosis in cancer cells, may also provide valuable insights into the potential anticancer applications of fluoroisoquinoline compounds.[8]
The diagram below illustrates the inhibition of the Rho-Kinase (ROCK) signaling pathway by derivatives of 4-Fluoroisoquinoline.
Caption: Inhibition of the Rho-Kinase (ROCK) signaling pathway.
Conclusion
4-Fluoroisoquinoline is a compound of significant interest due to its versatile chemical nature and the desirable properties conferred by the fluorine substituent. This guide has provided a detailed summary of its core physicochemical properties, robust experimental protocols for its synthesis, and an overview of the biological activities of its derivatives. This information is intended to support researchers and drug development professionals in their efforts to utilize 4-Fluoroisoquinoline in the design and synthesis of novel molecules with potential therapeutic and industrial applications.
References
- 1. 4-Fluoroisoquinoline | C9H6FN | CID 640973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Fluoroisoquinoline | 394-67-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. chembk.com [chembk.com]
- 4. A Process For The Synthesis Of 4 Fluoro Isoquinoline [quickcompany.in]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
